8-Chloro-3-methylimidazo[1,2-a]pyrazine
CAS No.: 76537-38-7
Cat. No.: VC8352652
Molecular Formula: C7H6ClN3
Molecular Weight: 167.59 g/mol
* For research use only. Not for human or veterinary use.
![8-Chloro-3-methylimidazo[1,2-a]pyrazine - 76537-38-7](/images/structure/VC8352652.png)
Specification
CAS No. | 76537-38-7 |
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Molecular Formula | C7H6ClN3 |
Molecular Weight | 167.59 g/mol |
IUPAC Name | 8-chloro-3-methylimidazo[1,2-a]pyrazine |
Standard InChI | InChI=1S/C7H6ClN3/c1-5-4-10-7-6(8)9-2-3-11(5)7/h2-4H,1H3 |
Standard InChI Key | HTXPLMSZIRVGHC-UHFFFAOYSA-N |
SMILES | CC1=CN=C2N1C=CN=C2Cl |
Canonical SMILES | CC1=CN=C2N1C=CN=C2Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and IUPAC Nomenclature
The compound’s systematic IUPAC name is 8-chloro-3-methylimidazo[1,2-a]pyrazine, reflecting its fused bicyclic structure. The imidazo[1,2-a]pyrazine core consists of a five-membered imidazole ring fused to a six-membered pyrazine ring. Substituents include:
Its SMILES notation, , encodes the connectivity of atoms and substituents .
Key Physicochemical Properties
Data from supplier catalogs and chemical databases reveal the following properties :
The absence of melting/boiling point data in literature suggests further experimental characterization is needed.
Synthesis and Reaction Pathways
Established Synthetic Routes
The synthesis of imidazo[1,2-a]pyrazine derivatives typically involves condensation reactions between aminopyrazines and α-halo carbonyl compounds. A green protocol reported by Joshi et al. (2015) utilizes 2-amino-5-bromopyrazine and phenacyl bromides in aqueous media with DABCO (1,4-diazabicyclo[2.2.2]octane) as a base catalyst . While this method targets brominated analogs, substituting phenacyl bromide with chloroacetone or methyl-substituted α-halo ketones could yield 8-chloro-3-methylimidazo[1,2-a]pyrazine .
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Solvent: Water (green chemistry approach)
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Catalyst: DABCO (10 mol%)
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Temperature: Room temperature to 80°C
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Time: 2–4 hours
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Yield: 70–85% (for analogous compounds)
Mechanistic Insights
The reaction proceeds via nucleophilic substitution and intramolecular cyclization:
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The amino group of 2-aminopyrazine attacks the α-carbon of the halo ketone.
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Elimination of HX (X = Cl, Br) forms an imine intermediate.
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Cyclization occurs to generate the fused imidazo[1,2-a]pyrazine core .
Physicochemical and Spectral Characterization
Spectroscopic Data
While direct spectral data for 8-chloro-3-methylimidazo[1,2-a]pyrazine is limited, analogs provide insights:
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IR Spectroscopy:
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H NMR:
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Mass Spectrometry:
Stability and Reactivity
The chlorine atom enhances electrophilicity at position 8, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). The methyl group at position 3 sterically hinders substitution but stabilizes the ring via electron donation.
Applications in Pharmaceutical and Organic Chemistry
Biological Activity
Though specific studies on 8-chloro-3-methylimidazo[1,2-a]pyrazine are scarce, structurally related compounds exhibit:
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Antimicrobial Activity: Brominated analogs show inhibition against Staphylococcus aureus and Escherichia coli .
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Kinase Inhibition: Imidazo[1,2-a]pyrazines are explored as ATP-competitive kinase inhibitors in cancer therapy.
Utility as a Building Block
The compound’s halogen and methyl groups make it a precursor for:
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Palladium-catalyzed cross-couplings to introduce aryl/alkynyl groups.
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Nucleophilic aromatic substitution for modifying the pyrazine ring.
Future Research Directions
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Synthetic Optimization: Develop scalable, high-yield routes using flow chemistry or microwave assistance.
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Biological Screening: Evaluate anticancer, antiviral, and antibacterial potentials.
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Computational Studies: Predict reactivity and binding modes via DFT or molecular docking.
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